molecular formula C16H34N+ B14179201 1,1-Dihexylpyrrolidin-1-ium CAS No. 916729-63-0

1,1-Dihexylpyrrolidin-1-ium

Cat. No.: B14179201
CAS No.: 916729-63-0
M. Wt: 240.45 g/mol
InChI Key: JKOADRMSALOJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dihexylpyrrolidin-1-ium is a quaternary ammonium salt characterized by a pyrrolidinium core substituted with two hexyl chains at the nitrogen atom. Quaternary ammonium compounds (QACs) like this are typically synthesized via alkylation of tertiary amines, yielding cationic species with lipophilic alkyl chains and hydrophilic counterions (e.g., bromide or iodide). These compounds often exhibit antimicrobial activity, surfactant properties, or utility in organic synthesis as phase-transfer catalysts .

Properties

CAS No.

916729-63-0

Molecular Formula

C16H34N+

Molecular Weight

240.45 g/mol

IUPAC Name

1,1-dihexylpyrrolidin-1-ium

InChI

InChI=1S/C16H34N/c1-3-5-7-9-13-17(15-11-12-16-17)14-10-8-6-4-2/h3-16H2,1-2H3/q+1

InChI Key

JKOADRMSALOJAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[N+]1(CCCC1)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dihexylpyrrolidin-1-ium can be synthesized through the reaction of pyrrolidine with hexyl halides under basic conditions. A common method involves the use of hexyl bromide or hexyl chloride in the presence of a strong base such as potassium carbonate. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the carbon atom of the hexyl halide, resulting in the formation of the quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency and yield of the reaction. This method involves the irradiation of equimolar amounts of pyrrolidine and hexyl halide in the presence of a base, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dihexylpyrrolidin-1-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1,1-Dihexylpyrrolidin-1-ium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Dihexylpyrrolidin-1-ium involves its interaction with molecular targets through its quaternary ammonium group. This interaction can affect various biochemical pathways and molecular processes. For example, it may bind to specific receptors or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Electronic Effects

  • 1,1-Dihexylpyrrolidin-1-ium : Features a five-membered pyrrolidinium ring, which confers steric rigidity and moderate electron-donating effects compared to aromatic pyridinium analogs.
  • 1,1′-Methylenedipyridinium Diiodide (): Contains two pyridinium rings linked by a methylene bridge.
  • 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium Dibromide () : A gemini surfactant with two pyridinium groups connected by a decyl chain. The extended alkyl linker and aromatic cores favor micelle formation in aqueous solutions .

Alkyl Chain Length and Hydrophobicity

  • Hexyl Chains (C6) : In this compound, the hexyl groups balance hydrophobicity and solubility, making it suitable for applications requiring moderate lipophilicity (e.g., emulsifiers).
  • Decyl Chain (C10) : The longer chain in ’s compound increases hydrophobicity, enhancing surfactant efficiency but reducing water solubility .
  • Hexadecyl Chain (C16) : Pyridinium,1-hexadecyl-4-methyl-, iodide () exhibits high lipid solubility, typical of antimicrobial agents or fabric softeners .

Counterion Influence

  • Bromide vs. Iodide : Bromide salts (e.g., hypothetical this compound bromide) generally have higher solubility in polar solvents than iodide analogs (e.g., ’s diiodide), which may crystallize more readily .

Data Table: Comparative Analysis of Quaternary Ammonium Salts

Compound Name Core Structure Alkyl Chain(s) Counterion Molecular Weight Key Applications Reference
This compound (hypothetical) Pyrrolidinium 2× C6 Br⁻/I⁻ ~312 (Br⁻) Surfactants, Ionic liquids -
1,1′-Methylenedipyridinium Diiodide Pyridinium Methylene link 2× I⁻ 520.04 Redox-active materials
1-[10-(Pyridin-1-ium)decyl]pyridin-1-ium Dibromide Pyridinium C10 linker 2× Br⁻ 458.28 Gemini surfactants
Pyridinium,1-hexadecyl-4-methyl-, iodide Pyridinium C16 I⁻ ~442.37 Antimicrobial agents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.